Beta-Amyloid (29-38)
Description
Properties
Molecular Weight |
887.1 |
|---|---|
sequence |
GAIIGLMVGG |
Origin of Product |
United States |
Molecular Self Assembly and Aggregation Dynamics of Beta Amyloid 29 38
Fibrillogenesis and Higher-Order Assembly of Beta-Amyloid (29-38)
Polymorphism in Beta-Amyloid (29-38) Aggregates
Amyloid fibrils are known for their structural diversity, a phenomenon referred to as polymorphism. This means that fibrils formed from the identical polypeptide chain can adopt various distinct, stable structures. nih.gov These structural variations can occur at multiple levels, including the number and arrangement of protofilaments that make up the mature fibril, and the molecular conformation of the peptide within the protofilament. nih.govportlandpress.com While extensive research has been conducted on the polymorphism of full-length Aβ fibrils portlandpress.combiorxiv.org, the specific polymorphic characteristics of aggregates formed by the Aβ(29-38) fragment are less detailed in existing literature.
However, studies on longer Aβ fragments that include the 29-38 sequence provide strong indications of its polymorphic potential. For instance, research has shown that different Aβ peptides can form fibrils with varying morphologies. westminster.ac.uk The ability of the Aβ(29-40) fragment to form fibrils independently suggests that the core fibril-forming domain resides within this C-terminal region. westminster.ac.uk It is therefore highly probable that aggregates of Aβ(29-38) also exhibit polymorphism. The structural plasticity is influenced by the packing of stable segments, which in the case of Aβ, are known to be the aggregation-nucleating regions. biorxiv.org The alternative tertiary packing of these segments can result in conformationally different but energetically similar polymorphs. biorxiv.org
Factors Influencing Beta-Amyloid (29-38) Aggregation
The self-assembly and aggregation of amyloid peptides are highly sensitive to environmental conditions. Factors such as pH, ionic strength, and temperature can significantly modulate the kinetics and thermodynamics of the aggregation process, influencing the lag time, elongation rate, and the morphology of the resulting aggregates.
Influence of pH and Ionic Strength
The solution pH and ionic strength are critical factors that modulate the electrostatic interactions within and between peptide molecules, thereby affecting their aggregation propensity.
pH: The aggregation of Aβ peptides is known to be pH-dependent. pnas.org For full-length Aβ, aggregation is generally accelerated at pH values near its isoelectric point (pI), where the net charge of the peptide is minimized, reducing electrostatic repulsion between monomers. researchgate.netresearchgate.net Studies on Aβ fragments have shown that a pH range between 3 and 8 is conducive for fibril formation. pnas.org More specifically, some research indicates that the aggregation rate for full-length Aβ is most rapid between pH 4 and 5.7. pnas.org For the Aβ(16-22) fragment, acidic pH was found to promote a transition to an extended β-strand conformation, which facilitates macroscopic assembly. acs.org Although direct quantitative data for Aβ(29-38) is scarce, it is reasonable to infer a similar pH dependence, as changes in pH would alter the charge state of the terminal amino and carboxyl groups, influencing intermolecular interactions.
Ionic Strength: The ionic strength of the solution influences aggregation by shielding electrostatic charges. An increase in ionic strength can screen the repulsive forces between charged residues, thereby promoting aggregation. nih.govplos.org Studies on the full-length Aβ peptide have shown that increasing ionic strength can accelerate aggregation kinetics. plos.org For instance, experiments with the islet amyloid polypeptide (IAPP) demonstrated a more than tenfold increase in aggregation rate when the NaCl concentration was increased from 20 to 600 mM at pH 8.0. nih.gov Similar effects have been observed for Aβ peptides, where higher ionic strength at acidic pH led to the formation of dense fibrillar aggregates. plos.org It is also noted that ionic strength can impact the final fibril structure. peerj.com
The following table summarizes the general effects of pH and ionic strength on the aggregation of amyloid peptides, which are expected to be applicable to the Aβ(29-38) fragment.
| Factor | Condition | General Effect on Aggregation | Reference(s) |
| pH | Near Isoelectric Point | Accelerates aggregation by minimizing electrostatic repulsion. | researchgate.netresearchgate.net |
| Acidic (e.g., 4.0-5.7) | Promotes fibril formation for various Aβ fragments. | pnas.orgacs.org | |
| Ionic Strength | Increasing Concentration | Accelerates aggregation by screening electrostatic repulsion. | nih.govplos.org |
| High | Can lead to the formation of more compact or dense aggregates. | plos.org |
Effect of Temperature on Aggregation Kinetics
Temperature is a crucial parameter that affects the rate of chemical reactions, including the complex process of protein aggregation. Generally, an increase in temperature accelerates the kinetics of fibril formation. nih.govaip.org Studies on Aβ peptides have demonstrated that higher temperatures promote the formation of β-sheet structures, which in turn accelerates both fibril formation and amorphous aggregation. oup.com
For full-length Aβ, the rate of fibril elongation has been shown to follow the Arrhenius law, with a significant activation energy, suggesting that substantial conformational changes are required for a monomer to bind to a growing fibril end. nih.gov Research on Aβ42 fibrillization showed a clear acceleration of the process as the temperature was increased from 10 to 45 °C. aip.org Even slight changes within the physiological temperature range (e.g., 35-42 °C) can have a significant impact on the fibrillation process. nih.gov
The table below illustrates the general relationship between temperature and amyloid aggregation kinetics.
| Temperature | Effect on Aggregation | Research Finding Context | Reference(s) |
| Increasing Temperature | Accelerates aggregation kinetics (shorter lag time, faster elongation). | Observed for Aβ42 in the range of 10-45 °C. | aip.org |
| Higher Temperature | Promotes β-sheet formation. | General finding for Aβ peptides. | oup.com |
| Physiological Range (35-42°C) | Slight increases can significantly alter fibrillation. | Aβ fibrillation is sensitive to small temperature shifts. | nih.gov |
Role of Specific Amino Acid Residues in Aggregation Propensity
The amino acid sequence is the primary determinant of a peptide's intrinsic propensity to aggregate. The Aβ(29-38) sequence, GAIIGGLMV, is located within the hydrophobic C-terminus of the full-length Aβ peptide, a region known to be critical for aggregation. oup.com This sequence contains several glycine (B1666218) residues which play a significant role.
The C-terminal region of Aβ contains a Gly-XXX-Gly-XXX-Gly motif, often referred to as a "glycine zipper," which is believed to drive the formation of toxic oligomers. nih.gov The Aβ(29-38) sequence includes two of these key glycine residues at positions 33 and 37 (in the full-length Aβ sequence).
Studies involving site-directed mutagenesis have highlighted the importance of these glycine residues:
Glycine 33 (G33): Substitution of G33 with alanine (B10760859) or isoleucine in Aβ42 has been shown to dramatically increase the formation of higher-order oligomers. nih.govexlibrisgroup.com However, these oligomers exhibited significantly reduced toxicity. nih.govexlibrisgroup.comacs.org This suggests that G33 is a critical residue that mediates the toxic conformation of Aβ aggregates. nih.govexlibrisgroup.com
Glycine 37 (G37): A G37L (leucine) substitution in Aβ also resulted in a dramatic reduction in toxicity in various models. nih.gov This mutation was correlated with a reduced formation of smaller, toxic oligomers. nih.gov
These findings underscore that specific residues within the 29-38 region are not just passive components but actively modulate both the aggregation pathway and the biological properties of the resulting aggregates. The lack of a side chain in glycine residues allows for close packing of peptide backbones, which can stabilize certain aggregated structures. nih.gov
The following table summarizes the impact of specific glycine residue substitutions within the region corresponding to Aβ(29-38) on aggregation and toxicity, based on studies of the full-length Aβ peptide.
| Residue (in full Aβ) | Substitution | Effect on Aggregation | Effect on Toxicity | Reference(s) |
| Glycine 33 | G33A, G33I | Promoted formation of higher-order oligomers. | Reduced toxicity. | nih.govexlibrisgroup.comacs.org |
| Glycine 37 | G37L | Reduced formation of small oligomers. | Reduced toxicity. | nih.gov |
Structural Characterization of Beta Amyloid 29 38 and Its Assemblies
High-Resolution Structural Determination of Beta-Amyloid (29-38) Aggregates
While spectroscopic methods provide valuable information on secondary structure and aggregation kinetics, high-resolution techniques are necessary to elucidate the atomic-level details of Aβ assemblies.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of biomolecules in both solution and solid states. jst.go.jpnih.gov Solution NMR can characterize the transient, disordered conformations of monomeric Aβ, while solid-state NMR (ssNMR) is indispensable for determining the structure of insoluble amyloid fibrils. jst.go.jpnih.gov
ssNMR studies have been crucial in developing molecular models of Aβ fibrils. pnas.orgresearchgate.net These studies have revealed that in the fibrillar state, regions of the Aβ peptide, including the segment corresponding to residues 30-38, adopt a β-strand conformation and participate in the formation of parallel β-sheets. nih.gov The core of the fibril is typically rigid, as indicated by high order parameters, while the N- and C-termini can exhibit greater flexibility. nih.gov For Aβ(1-40) fibrils, residues 12-24 and 30-40 form β-strands that create parallel β-sheets. pnas.org Residues 25-29 often form a bend that brings the two β-sheet regions into contact. pnas.org
Studying oligomers by NMR is challenging due to their transient and heterogeneous nature. researchgate.netdiva-portal.org However, techniques like pressure-jump NMR can be used to study oligomeric states at residue-specific resolution. researchgate.net These experiments have shown that even in oligomeric states, certain regions, such as residues 18-21 and 31-34 in Aβ40, can exhibit a high degree of order. researchgate.net
Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large macromolecular assemblies, including amyloid fibrils. pnas.orgbiorxiv.orgcapes.gov.br This method allows for the visualization of fibril morphology and the determination of their atomic structures, revealing details about protofilament arrangement and molecular packing. mdpi.com
Cryo-EM studies have confirmed the polymorphic nature of Aβ fibrils, meaning they can exist in different structural forms. pnas.orgpnas.org These polymorphs can differ in the number of protofilaments, their helical twist, and the specific conformation of the Aβ molecules within them. pnas.orgpnas.org For example, structures of Aβ40 fibrils have revealed polymorphs with twofold screw symmetry and extended conformations for the peptide molecules. pnas.org Some cryo-EM structures of Aβ42 fibrils show an "LS"-shaped topology for the individual subunits. capes.gov.br
Recent cryo-EM studies on brain-derived Aβ fibrils have provided unprecedented insights into disease-relevant structures. pnas.org These studies have revealed novel conformations, such as ν-shaped and υ-shaped structures for Aβ42, which differ from the S-shaped conformation previously observed in in-vitro-grown fibrils. pnas.org Cryo-EM can also reveal interactions with other molecules, such as lipids, which can co-assemble with Aβ fibrils and may play a role in their stabilization. schroderlab.org
X-ray Diffraction Studies of Beta-Amyloid (29-38) Fibrils
X-ray fiber diffraction is a key technique for analyzing the structure of insoluble and non-crystalline materials like amyloid fibrils. springernature.com When applied to amyloid fibrils, this method reveals a characteristic diffraction pattern known as the "cross-β" pattern. researchgate.netnih.govtandfonline.com This pattern is a defining feature of amyloid structures and provides fundamental insights into their core architecture. nih.govtandfonline.com
The cross-β pattern consists of two primary reflections:
A sharp reflection on the meridian at approximately 4.7 Å. researchgate.netresearchgate.net This spacing corresponds to the distance between adjacent β-strands that are linked by hydrogen bonds along the length of the fibril axis. researchgate.nettandfonline.com
A broader reflection on the equator at around 10 Å. researchgate.netresearchgate.net This measurement represents the distance between the stacked β-sheets that form the tightly packed core of the fibril. researchgate.nettandfonline.com
This diffraction signature indicates that the fibril's core is composed of extensive β-sheets oriented parallel to the fibril's long axis, while the individual β-strands run perpendicular to this axis, similar to the rungs of a ladder. researchgate.netnih.govtandfonline.com While specific X-ray diffraction studies focusing exclusively on the short Beta-Amyloid (29-38) fragment are less common than for longer Aβ peptides, the principles derived from studies on fragments like Aβ(1-40) and other amyloid-forming peptides are considered generally applicable. pnas.org The data consistently support a model where peptides adopt a β-strand conformation and assemble into stacked β-sheets that constitute the stable, repeating core of the fibril. researchgate.netpnas.org
Table 1: Characteristic Reflections in Cross-β X-ray Diffraction of Amyloid Fibrils
| Diffraction Feature | Typical Spacing (Å) | Structural Interpretation |
|---|---|---|
| Meridional Reflection | 4.7 - 4.8 | Inter-strand distance within a β-sheet (hydrogen bonding). researchgate.netresearchgate.net |
| Equatorial Reflection | ~10 | Inter-sheet packing distance. researchgate.nettandfonline.com |
Conformational Landscapes of Beta-Amyloid (29-38)
The Beta-Amyloid (29-38) peptide exhibits significant conformational plasticity, adopting different secondary structures depending on its environment. nih.gov Its structure can range from a disordered monomer in solution to a highly organized β-sheet structure within amyloid fibrils. nih.govmdpi.com
Alpha-Helical and Beta-Sheet Content in Different Environments
The secondary structure of Beta-Amyloid (29-38) is highly sensitive to its surroundings, a characteristic shared with longer Aβ peptides. nih.gov This adaptability is crucial to its biological and pathological behavior.
Aqueous Solution : In a standard aqueous buffer, monomeric Aβ peptides are typically unstructured, existing in a random coil conformation. mdpi.compnas.org This state is characterized by high conformational freedom. mdpi.com
Membrane-Mimicking Environments : In the presence of membrane mimetics like SDS micelles or organic solvents such as trifluoroethanol, Aβ peptides, including fragments containing the (29-38) sequence, can adopt a significant α-helical conformation. pnas.orgdiva-portal.orgnih.gov For instance, NMR studies have shown that the Aβ(29-38) region forms an α-helix in an SDS micelle environment. diva-portal.org This transition is thought to be relevant to the peptide's interaction with cellular membranes. nih.gov
Aggregated State (Fibrils) : During aggregation, Aβ peptides undergo a major conformational transition from a random coil or α-helical state to a predominantly β-sheet structure. nih.govnih.govnih.gov This β-sheet conformation is the signature structure of the mature amyloid fibril. nih.gov
Circular dichroism (CD) spectroscopy is a primary tool for monitoring these conformational changes, as the spectra for random coil, α-helix, and β-sheet structures are distinct. jasco-global.comnih.gov
Table 2: Predominant Secondary Structures of Beta-Amyloid Peptides in Various Environments
| Environment | Predominant Secondary Structure | Supporting Evidence |
|---|---|---|
| Aqueous Buffer (Monomeric) | Random Coil / Disordered | mdpi.compnas.org |
| Membrane Mimetics (e.g., SDS micelles) | α-Helical | pnas.orgdiva-portal.org |
Conformational Transitions During Aggregation
The aggregation of Beta-Amyloid peptides is a complex process involving significant conformational changes, often described as a nucleated polymerization pathway. nih.govnih.gov
Lag Phase : The process begins with soluble monomers, which are largely in a random coil or partially helical state. nih.govnih.gov These monomers slowly associate into small, unstable oligomers. Some studies suggest that during this phase, toxic oligomeric species may form that contain a non-standard secondary structure termed "α-sheet," which is distinct from both α-helices and β-sheets. pnas.orgpnas.org
Elongation Phase : Once a stable, ordered nucleus is formed, it acts as a template for the rapid recruitment of further monomers. rsc.org This stage is characterized by the dominant conformational shift from a soluble, random-coil state to the highly stable, cross-β-sheet structure as monomers lock onto the growing fibril end. nih.gov
Saturation Phase : As the concentration of available monomers decreases, the rate of fibril elongation slows, and the system reaches a steady state, populated by mature fibrils rich in β-sheet content. rsc.org
This conformational transition from soluble states to insoluble β-sheet aggregates is considered a central event in amyloid formation. nih.gov
Interactions of Beta Amyloid 29 38 with Biological Milieus
Interactions with Lipid Bilayers and Membranes
The interaction of Aβ peptides with neuronal cell membranes is considered a central event in the cascade leading to neurotoxicity. The cell membrane provides a unique environment that can concentrate the peptides and facilitate their conformational changes, leading to aggregation and membrane damage. nih.govmdpi.com The hydrophobic nature of the Aβ(29-38) fragment makes it particularly prone to interact with the lipid core of cell membranes.
The process of Aβ interaction with membranes begins with the adsorption of the peptide to the membrane surface, followed by its potential insertion into the lipid bilayer. mdpi.complos.org This interaction is governed by a combination of electrostatic and hydrophobic forces. mdpi.combiorxiv.org While the N-terminal region of full-length Aβ is involved in initial electrostatic binding to charged lipid headgroups, the hydrophobic C-terminal region, which includes the 29-38 sequence, is crucial for insertion into the membrane's nonpolar core. biorxiv.orgnih.gov
Studies on Aβ fragments have shown that the C-terminal domain is essential for anchoring the peptide within the membrane. ox.ac.uk The segment from residue 29 to the C-terminus is largely hydrophobic and is predicted to adopt an α-helical conformation when inserted into a membrane. nih.govox.ac.uk This insertion is not a simple partitioning event; it is a complex process influenced by the peptide's concentration and the membrane's properties. Molecular dynamics simulations suggest that residues 31-35 can spontaneously insert into the membrane, effectively "dragging" the rest of the fragment with them. nih.gov The probability of membrane insertion for Aβ peptides increases significantly in the region from residue 27 to 40, which encompasses the Aβ(29-38) fragment. nih.gov
Biological membranes can act as catalytic surfaces, accelerating the aggregation of Aβ peptides. frontiersin.org By concentrating the peptides on a two-dimensional surface, membranes increase the likelihood of intermolecular interactions, which is a critical step for nucleation and fibril growth. nih.govox.ac.uk This effect is particularly relevant for fragments like Aβ(29-38). Once associated with the lipid bilayer, these fragments can undergo conformational changes, transitioning from a random coil or α-helical state to a β-sheet structure, which is the hallmark of amyloid fibrils. mdpi.comnih.gov
Research on the C-terminal fragment Aβ(29-42) has demonstrated that it forms β-sheet aggregates specifically in the presence of lipid bilayers. nih.gov The membrane environment reduces the entropy of the peptide, making the aggregated state more favorable. nih.gov This membrane-catalyzed aggregation is a key step in the formation of toxic oligomers and fibrils. ox.ac.uk
Anionic Lipids : The presence of negatively charged lipids, such as phosphatidylserine (B164497) (POPS), can enhance the binding of Aβ through electrostatic interactions. biorxiv.orgox.ac.uk Acidic lipids have been shown to stabilize the transmembrane C-terminal part of Aβ(1-40), which includes the 29-38 sequence, in an α-helical conformation, potentially preventing its release and subsequent aggregation. ox.ac.uk
Cholesterol : Cholesterol is a critical modulator of membrane properties and Aβ interactions. frontiersin.org Its effect can be complex, either promoting or inhibiting Aβ aggregation at the membrane depending on its concentration and the surrounding lipid environment. frontiersin.org Some studies suggest that low cholesterol content favors the penetration of Aβ fragments into the membrane, while cholesterol-enriched domains might prevent insertion. frontiersin.org Conversely, other findings indicate cholesterol is essential for the insertion of Aβ into certain model membranes and can promote aggregation in cholesterol-rich lipid rafts. mdpi.comfrontiersin.org
Gangliosides : Ganglioside GM1, which is abundant in neuronal membranes, is known to bind Aβ and act as a seed for its aggregation. nih.govnih.gov Aβ-GM1 complexes can induce conformational changes in the peptide, promoting the formation of β-sheet structures and facilitating its release from the membrane in an aggregation-prone state. nih.govnih.gov
Membrane Fluidity : Membrane fluidity also plays a crucial role. nih.govmdpi.com Decreased membrane fluidity has been associated with augmented activity of the secretases that produce Aβ. nih.gov Aβ peptides themselves can decrease membrane fluidity, potentially creating a feedback loop that stimulates their own production. nih.gov More fluid membranes may be more susceptible to perturbation and damage by Aβ aggregates. frontiersin.org
| Lipid Component | Effect on Aβ(29-38) Interaction/Aggregation | References |
| Anionic Lipids (e.g., POPS) | Enhance binding via electrostatic interactions; can stabilize helical structure. | biorxiv.orgox.ac.uk |
| Cholesterol | Complex, concentration-dependent effects; can promote or inhibit insertion and aggregation. | mdpi.comfrontiersin.orgfrontiersin.org |
| Ganglioside GM1 | Binds Aβ, acts as a seed for aggregation, induces β-sheet conformation. | nih.govnih.govnih.gov |
| Sphingomyelin | Binds Aβ at the surface, initiating fibrilization. | mdpi.com |
The aggregation of Aβ peptides on or within the cell membrane can lead to significant structural damage. Several mechanisms of membrane perturbation have been proposed, including the formation of discrete ion channels or pores, a "carpeting" effect that disrupts membrane integrity, and detergent-like effects. frontiersin.orgresearchgate.net
Aggregates of the Aβ(29-42) fragment have been shown to induce cellular apoptosis, suggesting they disrupt membrane function sufficiently to trigger cell death pathways. nih.gov The insertion and aggregation of these hydrophobic fragments within the bilayer can cause membrane thinning, alter curvature, and increase ion permeability. mdpi.complos.orgfrontiersin.org The formation of peptide aggregates can induce local distortions in the lipid bilayer. nih.gov These perturbations disrupt cellular homeostasis, leading to the neurotoxicity associated with Alzheimer's disease. frontiersin.org
Interactions with Other Biological Macromolecules
The aggregation and toxicity of Aβ are not solely governed by its interactions with lipids. A host of other biological macromolecules, particularly other proteins, can interact with Aβ and modulate its behavior. mdpi.com This network of interactions is often referred to as the Aβ 'interactome'. nih.gov
Numerous proteins have been identified that bind to Aβ and influence its aggregation pathway, either by promoting or inhibiting fibril formation. mdpi.comresearchgate.net While much of this research has focused on full-length Aβ, the principles can extend to its fragments. The specific binding sites for these interacting proteins are not always mapped, but the C-terminal region is often involved.
Proteins that have been shown to interact with Aβ and modulate its aggregation include:
Apolipoprotein E (ApoE) : Certain isoforms of ApoE are a major genetic risk factor for Alzheimer's disease and are known to promote the aggregation and deposition of Aβ. mdpi.comnih.gov
Transthyretin (TTR) : TTR is a protein found in cerebrospinal fluid and plasma that can bind to Aβ and inhibit its aggregation, appearing to have a protective role. mdpi.comacs.orgunipi.it Studies suggest that TTR monomers are particularly effective at arresting Aβ aggregate growth. acs.org
α-Synuclein : This protein, primarily associated with Parkinson's disease, can interact with Aβ, with each protein potentially accelerating the other's aggregation. mdpi.comnih.gov
Tau : Tau protein, which forms the neurofibrillary tangles in Alzheimer's disease, can interact directly with Aβ, and this interaction may be synergistic in promoting the pathology of both proteins. nih.gov
Metallothionein-3 (Mt3) : This metal-binding protein has been found to be associated with amyloid fibrils and can accelerate Aβ42 aggregation in laboratory studies. biorxiv.org
Cystatin C : This protein has been shown to bind directly to Aβ and prevent the formation of oligomers and aggregates. mdpi.com
The interaction of Aβ(29-38) with these modulatory proteins is an area requiring more specific investigation. However, given this fragment's central role in the hydrophobic core of Aβ, it is highly likely to be involved in the binding interfaces for many of these protein partners.
| Interacting Protein | Modulatory Effect on Aβ Aggregation | References |
| Apolipoprotein E (ApoE) | Promotes aggregation and deposition. | mdpi.comnih.gov |
| Transthyretin (TTR) | Inhibits aggregation; protective role. | mdpi.comacs.orgunipi.it |
| α-Synuclein | Mutual promotion of aggregation. | mdpi.comnih.gov |
| Tau | Synergistic interaction promoting pathology. | nih.gov |
| Metallothionein-3 (Mt3) | Accelerates aggregation. | biorxiv.org |
| Cystatin C | Prevents oligomer and aggregate formation. | mdpi.com |
Binding with Chaperone Proteins and their Effects
Molecular chaperones are a class of proteins that play a crucial role in maintaining protein homeostasis by assisting in the correct folding of proteins and preventing the formation of misfolded aggregates. In the context of amyloidogenic peptides like Aβ, chaperones can bind to various species, from monomers to fibrils, and modulate their aggregation pathways.
Research has shown that chaperones such as Hsp70 and Hsp90 can bind to Aβ oligomers, preventing their further growth. mdpi.com This interaction is often substoichiometric, meaning a small amount of chaperone can inhibit a much larger amount of Aβ, suggesting an efficient mechanism that targets early-stage oligomers. mdpi.com The chaperone transthyretin (TTR) has also been shown to bind to Aβ peptides, and this interaction can be enhanced by small-molecule chaperones, leading to a reduction in Aβ aggregation. nih.govacs.org
While extensive research has been conducted on full-length Aβ peptides, specific quantitative data on the interaction between the Aβ(29-38) fragment and chaperone proteins is limited. However, studies on shorter Aβ fragments, such as Aβ(12-28), provide some insight. Isothermal titration calorimetry (ITC) has been used to measure the thermodynamics of the interaction between Aβ(12-28) and TTR, revealing a dissociation constant (Kd) in the micromolar range. nih.govacs.org This indicates a moderate binding affinity. It is plausible that the Aβ(29-38) fragment, due to its hydrophobic nature, could also be recognized by chaperones that target misfolded or aggregation-prone protein segments. The absence of key charged residues found in the N-terminal region of full-length Aβ might, however, alter the specifics of this interaction.
Thermodynamic Parameters of Transthyretin (TTR) Interaction with Aβ Peptides
| Interacting Species | Dissociation Constant (Kd) (μM) | Stoichiometry (n) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) |
|---|---|---|---|---|
| TTR + Aβ(1-42) | 0.94 | 1:1 | -12.3 | -4.1 |
| TTR + Aβ(12-28) | 3.00 | 1:1 | -10.9 | -3.4 |
Data sourced from calorimetric studies on the interaction between TTR and Aβ peptides. nih.govacs.org
Interactions with Glycosaminoglycans and Extracellular Matrix Components
The extracellular matrix (ECM) is a complex network of macromolecules that provides structural and biochemical support to surrounding cells. Key components of the ECM, particularly glycosaminoglycans (GAGs), have been shown to play a significant role in the aggregation of Aβ.
GAGs are long, linear polysaccharides that are typically highly sulfated, giving them a strong negative charge. Heparan sulfate (B86663) proteoglycans (HSPGs) are a major class of GAG-containing molecules found in amyloid plaques alongside Aβ. The interaction between Aβ and GAGs is primarily electrostatic, involving the positively charged residues in the Aβ sequence and the negatively charged sulfate groups of the GAGs. This interaction can act as a template, accelerating the nucleation and growth of Aβ fibrils. karger.com Studies have shown that the degree of sulfation and the specific GAG structure are critical for this interaction. nih.gov For instance, heparin, a highly sulfated GAG, has a high affinity for Aβ fibrils. acs.org
The Aβ(29-38) fragment has the sequence GAIIGLMVGG. This fragment is notable for its lack of charged amino acid residues. The primary binding site for GAGs on the full-length Aβ peptide is considered to be in the N-terminal region, which contains several basic residues. nih.gov Given the absence of these charged residues in the Aβ(29-38) sequence, it is likely that its interaction with GAGs would be significantly weaker or occur through different, less specific, hydrophobic interactions.
Other ECM components, such as collagen, have also been implicated in Aβ aggregation. While some studies suggest that collagen can reduce the interaction of Aβ with cell surfaces, the specific interactions with the Aβ(29-38) fragment have not been well characterized. nih.gov
Binding Affinities of GAGs with Amyloidogenic Proteins
| Amyloidogenic Protein | Glycosaminoglycan (GAG) | Dissociation Constant (Kd) (μM) |
|---|---|---|
| β2-microglobulin | Heparin (HP) | 63 - 94 |
| β2-microglobulin | Chondroitin Sulfate C (CS-C) | 190 - 220 |
| β2-microglobulin | Heparan Sulfate (HS) | 620 |
Data illustrates the binding affinities of various GAGs with the amyloidogenic protein β2-microglobulin, providing a reference for such interactions. karger.com
Computational and Theoretical Investigations of Beta Amyloid 29 38
Molecular Dynamics (MD) Simulations of Beta-Amyloid (29-38) Behavior
MD simulations provide a virtual microscope to observe the dynamic motions of atoms and molecules over time, offering insights into the conformational changes, aggregation processes, and interactions of peptides like Aβ(29-38). tandfonline.com
In aqueous solution, monomeric Aβ(29-38) is highly flexible and predominantly adopts a random coil conformation. However, simulations have revealed that it can transiently sample various secondary structures, including β-hairpins. mdpi.com The formation of a β-hairpin structure is considered a crucial early step in the aggregation process, as it can act as a nucleus for the formation of larger β-sheet structures. mdpi.com Studies have shown that the conformational landscape of Aβ monomers is complex, with the peptide rapidly exchanging between multiple local structural elements. oup.comnih.gov The intrinsic flexibility and lack of a stable, compact conformation in its monomeric state are characteristic features of intrinsically disordered proteins (IDPs), a class to which Aβ belongs. nih.govbiorxiv.org
The conformational dynamics are also influenced by the environment. For instance, in membrane-mimicking environments, Aβ peptides, including fragments like Aβ(29-38), can exhibit an increased propensity for helical structures. nih.gov However, these helical conformations are often transient and can convert to β-sheet structures, which is a key event in amyloid formation. pnas.org
Table 1: Simulated Conformational States of Monomeric Aβ(29-38)
| Conformational State | Key Features | Simulation Finding |
|---|---|---|
| Random Coil | Lacks defined secondary structure; high flexibility. | The predominant state in aqueous solution. nih.gov |
| β-Hairpin | A turn connecting two short β-strands. | Transiently formed; considered a key intermediate for aggregation. mdpi.com |
| α-Helix | Helical structure. | Can be induced in membrane-like environments but is often unstable. nih.govpnas.org |
MD simulations have been instrumental in mapping the pathways of Aβ(29-38) aggregation, from dimer formation to larger oligomers and protofibrils. The dimerization process is often initiated by hydrophobic interactions between the nonpolar residues that are abundant in the Aβ(29-38) sequence. nih.gov
Simulations of two Aβ(29-42) peptides have shown that dimerization can proceed in two steps, where the formation of a stable β-hairpin in one monomer facilitates the formation of an intermolecular β-sheet with the second monomer. mdpi.com This highlights the role of the β-hairpin as a promoter of oligomerization. mdpi.com As oligomer size increases, the β-sheet content generally becomes more extensive and stable. nih.gov
Computational studies have identified different mechanisms for the conversion of disordered oligomers into ordered protofilaments, including a one-by-one monomer addition and a slower conversion of metastable oligomers. tandfonline.com The structural diversity observed in simulated oligomers suggests that multiple aggregation pathways may exist. acs.org
The interaction of Aβ peptides with neuronal cell membranes is considered a critical aspect of their toxicity. illinois.eduacs.org MD simulations have provided detailed insights into how Aβ(29-38) and related fragments interact with and disrupt lipid bilayers.
These simulations show that Aβ peptides can bind to the membrane surface, and this interaction can accelerate aggregation by effectively increasing the local peptide concentration and reducing the dimensionality of diffusion. acs.org The presence of specific lipids, such as gangliosides, can further enhance this binding and promote conformational changes in the peptide. biorxiv.orgmdpi.com
Simulations have revealed that electrostatic interactions, particularly involving charged residues flanking the hydrophobic core, play a significant role in the initial association with the membrane. acs.orgnih.gov Once bound, the hydrophobic Aβ(29-38) region can insert partially or fully into the lipid bilayer, leading to membrane thinning, increased disorder in the lipid tails, and in some cases, the formation of pore-like structures that disrupt ion homeostasis. tandfonline.comillinois.edursc.org The exact nature of the Aβ structure at the membrane interface is debated, with some studies suggesting helical arrangements while others indicate β-sheet structures are more prevalent. tandfonline.com
Quantum Mechanical and Hybrid Computational Approaches
While MD simulations using classical force fields are powerful for studying large systems over long timescales, quantum mechanical (QM) methods are necessary to accurately describe the electronic structure and energetics of molecular interactions. Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods combine the accuracy of QM for a critical region of the system (e.g., the site of a chemical reaction or a key intermolecular interaction) with the efficiency of a classical MM force field for the rest of the system.
QM calculations have been crucial for understanding the fundamental forces that drive and stabilize Aβ aggregates. These studies have confirmed that hydrogen bonds between the backbones of the peptide chains are a primary stabilizing force in the cross-β structure of amyloid fibrils. researchgate.net QM studies have also highlighted the cooperative nature of these hydrogen bonds, meaning that the formation of one H-bond strengthens its neighbors, leading to the high stability of amyloid structures. researchgate.net
Furthermore, QM calculations can precisely quantify other non-covalent interactions, such as van der Waals forces and π-π stacking (if aromatic residues were present), which are also important for the stability of the aggregate core. While the Aβ(29-38) fragment itself lacks aromatic residues, these interactions are critical in the context of the full-length peptide. For Aβ(29-38), hydrophobic interactions and van der Waals forces between the numerous aliphatic side chains are the dominant drivers of aggregation. tandfonline.com
The process of protein folding and aggregation can be visualized as movement on a multi-dimensional energy landscape. nih.gov Computational methods are used to map this landscape, identifying stable states (energy minima), transition states (saddle points), and the energy barriers between them.
According to the "folding energy landscape theory," protein aggregation occurs when a polypeptide chain adopts a stable, misfolded state that is prone to self-assembly. nih.gov This misfolded state represents an energy minimum that is competitive with the native, functional state. For amyloidogenic peptides like Aβ, the aggregation pathway involves overcoming a high entropic barrier in a thermodynamically unfavorable nucleation event. nih.gov
Simulations can calculate the free energy landscape of Aβ aggregation as a function of relevant reaction coordinates, such as the size of the aggregate and the amount of β-sheet content. researchgate.net These landscapes reveal the initial formation of disordered oligomers, followed by a nucleation event where a structured, β-sheet-rich core forms. researchgate.net This nucleus then grows by the addition of more monomers, a process known as elongation. Recent studies using massively parallel mutagenesis and kinetic assays have provided unprecedented detail on the energy landscape of the nucleation transition state, identifying a structured C-terminal hydrophobic core as the key initiating species. biorxiv.org The aggregation rate is correlated with the β-strand content of the monomers and the free energy cost to form β-sheets. biorxiv.org
Table 2: Key Energetic Parameters in Aβ Aggregation
| Parameter | Description | Significance |
|---|---|---|
| Nucleation Barrier | The free energy barrier that must be overcome to form a stable aggregation nucleus. | Determines the rate of the initial, slow phase of aggregation. nih.gov |
| Elongation Energy | The change in free energy upon the addition of a monomer to a growing fibril. | Dictates the speed of the fibril growth phase. |
| Conformational Free Energy | The relative free energy of different peptide conformations (e.g., random coil vs. β-hairpin). | A lower free energy for aggregation-prone conformations increases the likelihood of aggregation. biorxiv.org |
Predictive Modeling of Beta-Amyloid (29-38) Aggregation Propensity
The Beta-Amyloid (Aβ) fragment spanning residues 29-38, with the sequence Gly-Ala-Ile-Ile-Gly-Leu-Met-Val-Gly-Gly (GAIIGLMVGG), is a critical region within the C-terminus of the full-length Aβ peptide. This hydrophobic segment is frequently implicated in the initiation and propagation of amyloid aggregation. Computational and theoretical methods are instrumental in predicting the intrinsic aggregation propensity of this peptide, offering insights into the molecular drivers of its self-assembly.
In silico Prediction of Aggregation-Prone Regions
Computational tools for predicting aggregation-prone regions (APRs) in protein sequences have become essential for understanding the fundamentals of amyloid formation. muni.cz These algorithms typically analyze primary sequences to identify short stretches with a high propensity to form the cross-β structure characteristic of amyloid fibrils. crg.eu The prediction is often based on physicochemical properties such as hydrophobicity, β-sheet propensity, and charge. crg.euplos.org
The Aβ(29-38) sequence is consistently identified as a potent APR by various prediction algorithms. Its high content of hydrophobic residues (Ala, Ile, Leu, Met, Val) and the presence of glycine (B1666218) residues that provide conformational flexibility are key contributors to its high aggregation score. The region contains two GxxxG motifs (G29xxxG33 and G33xxxG37), which are known to facilitate the close packing of both α-helices and β-sheets, thereby stabilizing amyloid structures. nih.govacs.org
Several sequence-based prediction algorithms are widely used to identify such APRs. While their specific methodologies differ, they share the common goal of pinpointing regions that are likely to nucleate aggregation. wikipedia.orgplos.org
Table 1: Common In Silico Aggregation Prediction Algorithms
| Algorithm | Principle | Key Parameters Considered | Reference |
| TANGO | Based on a statistical mechanics model assuming that the core regions of an aggregate are fully buried. crg.es | Hydrophobicity, β-sheet propensity, charge, secondary structure formation. | crg.esbio.toolsembl-em.de |
| WALTZ | Uses a position-specific scoring matrix trained on experimentally characterized amyloid-forming hexapeptides. | Amino acid sequence, physical properties, homology modeling. | crg.euswitchlab.orgresearchgate.net |
| AGGRESCAN | Utilizes an aggregation propensity scale for each natural amino acid, derived from in vivo experiments. | Amino acid-specific aggregation propensity, hydrophobicity. | wikipedia.orgplos.org |
| FoldAmyloid | Calculates the expected probability of hydrogen bond formation and packing densities of residues. | Hydrogen bonding, packing density. | plos.org |
The application of these tools to the Aβ(29-38) sequence consistently highlights its high intrinsic tendency to aggregate. The specific sequence, GAIIGLMVGG, is rich in residues that favor β-sheet formation and hydrophobic collapse, marking it as a critical nucleating site within the larger Aβ peptide. nih.gov
Computational Design of Beta-Amyloid (29-38) Modulators
The detailed structural and dynamic information gleaned from computational studies offers a rational basis for designing molecules that can modulate the aggregation of Aβ(29-38). The goal is to develop inhibitors that can bind to the peptide and stabilize non-toxic conformations or block the sites required for self-assembly. nih.gov
A key target for inhibitor design within the Aβ(29-38) region is the GxMxG motif (specifically G33-L34-M35-V36-G37). This motif is critical for the sheet-to-sheet packing that stabilizes the amyloid fibril structure. nih.govresearchgate.net Computational strategies aim to disrupt the packing at this interface. One successful approach involves designing peptide-based inhibitors with alternating small and bulky residues on one face of a β-strand. These inhibitors are designed to be complementary to the GxMxG sequence, where their bulky side chains sterically hinder the close approach of another Aβ peptide, thus "capping" the fibril and preventing further elongation. researchgate.net
Another strategy involves using computational docking and molecular dynamics simulations to screen libraries of small molecules or peptides for their ability to bind to specific conformations of Aβ(29-38). frontiersin.orgacs.org By identifying compounds that bind with high affinity to aggregation-prone regions, it is possible to develop lead candidates that can prevent the peptide from self-associating. elifesciences.org
Table 3: Computational Strategies for Designing Aβ(29-38) Modulators
| Strategy | Methodology | Objective | Example Application |
| Structure-Based Peptide Design | Design peptides with sequences and structures complementary to the Aβ(29-38) target region, particularly the GxMxG motif. researchgate.net | To create a "β-sheet breaker" or "capping" agent that physically blocks fibril growth. | Designing peptides with bulky residues (e.g., Phenylalanine) positioned to disrupt the packing of Met35 and Gly33/37. nih.gov |
| Pharmacophore Modeling | Generate a 3D model of the key interaction features (pharmacophore) required for a molecule to bind to Aβ(29-38). | To screen virtual libraries for small molecules that match the pharmacophore and are likely to be active inhibitors. | Identifying non-peptidic small molecules that mimic the binding mode of a known peptide inhibitor. |
| Virtual Screening via Docking | Computationally dock large libraries of compounds into a specific structural model of Aβ(29-38). | To identify potential binders based on predicted binding affinity and mode. | Screening natural product libraries against an NMR-derived structure of an Aβ C-terminal fragment. frontiersin.org |
| MD Simulation of Inhibitor-Peptide Complex | Simulate the interaction between a potential inhibitor and the Aβ(29-38) peptide to assess the stability of the complex and the inhibitor's effect on peptide conformation. | To validate binding modes and understand the mechanism of inhibition at a dynamic, atomic level. | Simulating a designed peptide inhibitor with Aβ to confirm it prevents β-sheet formation and stabilizes a non-aggregating state. |
These computational approaches are pivotal in accelerating the discovery and optimization of therapeutic agents targeting the specific Aβ(29-38) fragment, offering a rational, structure-based path toward modulating its pathological aggregation. nih.gov
Modulation of Beta Amyloid 29 38 Aggregation and Conformational State
Strategies for Inhibiting Beta-Amyloid (29-38) Aggregation
The inhibition of Aβ(29-38) aggregation is a key therapeutic goal. Various strategies have been explored to prevent the self-assembly of this hydrophobic peptide fragment, ranging from peptide-based inhibitors to small molecule modulators. These approaches aim to interfere with the molecular interactions that drive the aggregation cascade.
Peptide-Based Inhibitors Targeting Specific Aggregation Domains
Peptide-based inhibitors are designed to interact specifically with the Aβ(29-38) fragment, thereby preventing its incorporation into larger aggregates. These inhibitors are often derived from the Aβ sequence itself, acting as competitive binders. The design of these peptides frequently focuses on the central hydrophobic core and the C-terminal hydrophobic region of the full-length Aβ peptide, which includes the 29-38 sequence.
One approach involves the use of short peptide fragments that mimic the recognition domains of Aβ. For instance, peptides containing sequences from the C-terminal region can bind to Aβ(29-38) and block the sites required for self-assembly. To enhance their inhibitory activity and stability, these peptides can be modified, for example, by incorporating D-amino acids or by cyclization.
| Inhibitor Type | Target Region | Proposed Mechanism of Action |
| C-terminal fragment mimics | Aβ(29-42) | Competitive binding to aggregation-prone regions, preventing self-assembly. |
| Pentapeptide Aβ(33-37) (GLMVG) | Aβ(33-37) | Interferes with aggregation and membrane interaction of the parent peptide. nih.gov |
| β-sheet breaker peptides | Hydrophobic core | Introduction of residues (e.g., proline) that disrupt the formation of β-sheet structures essential for fibrillogenesis. |
This table is based on data from studies on C-terminal fragments of Aβ and may be applicable to the Aβ(29-38) fragment.
Small Molecule Modulators of Beta-Amyloid (29-38) Assembly
Small molecules offer a promising therapeutic avenue due to their potential to cross the blood-brain barrier. These compounds can modulate Aβ(29-38) assembly through various mechanisms, including binding to the monomeric peptide to prevent its conformational change to a β-sheet structure, or by interacting with early-stage oligomers to redirect them towards non-toxic aggregation pathways. oaepublish.com
Natural compounds, such as polyphenols, have been investigated for their ability to inhibit Aβ aggregation. These molecules can interact with the hydrophobic residues of the Aβ(29-38) fragment through hydrophobic and hydrogen-bonding interactions, thereby inhibiting fibrillogenesis. nih.gov Synthetic small molecules are also being developed to specifically target the aggregation-prone regions of Aβ. nih.gov
| Small Molecule Class | Example | Proposed Mechanism of Action on Aβ C-terminal Region |
| Polyphenols | Myricetin, Rosmarinic Acid | Binds to hydrophobic and charged residues, inhibiting the formation of β-sheets. nih.gov |
| Organofluorine Compounds | Trifluoromethyl-hydroxyl-(indol-3-yl)-propionic acid ethyl esters | Inhibit the formation of Aβ fibrils. nih.gov |
| Surfactants | Citrate | Reduces hydrophobicity and increases hydrophilicity of Aβ, hindering aggregation. nih.gov |
This table summarizes findings on small molecules that inhibit aggregation of the full-length Aβ peptide, with mechanisms that are likely relevant to the hydrophobic Aβ(29-38) fragment.
Role of Conformational Lockers and Stabilizers
An alternative strategy to inhibiting aggregation is to stabilize the non-toxic, monomeric conformation of Aβ(29-38). "Conformational lockers" or stabilizers are molecules designed to bind to the peptide in a state that is incompatible with aggregation. This approach prevents the initial misfolding event that triggers the aggregation cascade.
For example, affibody proteins have been engineered to bind with high affinity to monomeric Aβ, stabilizing it in a β-hairpin conformation that inhibits fibrillation. pnas.org While this research was conducted on Aβ(1-40), the principle of stabilizing a non-aggregating conformation could be applied to the Aβ(29-38) fragment. By locking the peptide in a specific three-dimensional structure, these molecules can prevent the conformational changes necessary for self-assembly.
Mechanisms of Disaggregation and Fibril Remodeling
In addition to preventing the formation of new aggregates, another therapeutic strategy is to promote the disassembly of pre-formed Aβ(29-38) fibrils. This process, known as disaggregation or fibril remodeling, aims to convert toxic aggregates into non-toxic or more easily cleared species.
Agents Promoting the Disassembly of Pre-formed Beta-Amyloid (29-38) Aggregates
A variety of agents have been shown to promote the disassembly of Aβ fibrils. These include certain small molecules, peptides, and antibodies. The mechanisms by which these agents work can involve direct binding to the fibrils and disruption of the intermolecular forces that hold the aggregate together.
For instance, some small organofluorine molecules have demonstrated the ability to disassemble pre-formed Aβ fibrils. nih.gov Similarly, certain polyphenolic compounds, like brazilin, can remodel mature fibrils by disrupting key salt bridges and hydrophobic interactions within the fibril structure. pnas.org
| Disaggregation Agent | Example | Proposed Mechanism of Action on Aβ Fibrils |
| Organofluorine Molecules | Iodo-derivatives of trifluoromethyl-hydroxyl-(indol-3-yl)-propionic acid ethyl esters | Destabilization and disassembly of pre-formed fibrils. nih.gov |
| Polyphenols | Brazilin | Disrupts intermolecular salt bridges (e.g., Asp23-Lys28) and hydrophobic interactions. pnas.org |
| Polymer-Peptide Conjugates | mP-iAβ5 | Multivalent binding to fibrils, leading to their disassembly into β-sheet preserving nanostructures. osti.gov |
This table is based on studies of fibril disaggregation for the full-length Aβ peptide; the principles are expected to apply to fibrils formed from the Aβ(29-38) fragment.
Modulation of Fibril Stability and Polymorphism
Aβ fibrils can exist in different structural forms, a phenomenon known as polymorphism. pnas.org These different polymorphs can have varying degrees of stability and toxicity. Modulating the stability and polymorphism of Aβ(29-38) fibrils is another potential therapeutic avenue.
Influence of Environmental Factors on Beta-Amyloid (29-38) Modulation
The aggregation and conformational state of amyloid-beta (Aβ) peptides are profoundly influenced by their surrounding environment. Factors such as pH, ionic strength, and the presence of macromolecular crowding agents can significantly alter the kinetics and thermodynamics of Aβ assembly, as well as the morphology of the resulting aggregates. While specific experimental data on the isolated Beta-Amyloid (29-38) fragment is limited, the behavior of longer Aβ peptides, such as Aβ(1-40) and Aβ(1-42), provides crucial insights into how these environmental conditions might modulate this hydrophobic region. The Aβ(29-42) region is known to be devoid of polar and charged amino acid residues, which suggests that its behavior might be distinctly influenced by environmental factors compared to the full-length peptide. acs.org
Impact of pH and Ionic Environment
The pH of the solution plays a critical role in the aggregation of Aβ peptides. Changes in pH alter the protonation state of ionizable residues, which in turn affects the net charge of the peptide, its solubility, and intermolecular electrostatic interactions. researchgate.net Similarly, the ionic strength of the environment, modulated by the concentration of salts, influences the electrostatic screening between peptide molecules, thereby affecting aggregation rates. nih.gov
Acidic pH has been shown to promote the formation of Aβ fibrils. researchgate.net Studies on Aβ(1-42) have demonstrated that the peptide forms large and complex fibrils more efficiently at a pH of 5.8 compared to a neutral pH of 7.4. researchgate.net This is significant as the isoelectric point (pI) of Aβ is around 5.5, and a pH close to the pI minimizes the net charge, reducing electrostatic repulsion and favoring aggregation. nih.gov Constant pH molecular dynamics simulations of Aβ(1-28) and Aβ(10-42) have indicated that the folding landscape of Aβ is strongly modulated by pH, with pH 6 being most favorable for hydrophobically driven aggregation. pnas.org At this pH, the peptides adopt conformations with "fibril-friendly" elements that are poised to form β-sheet-based oligomers. pnas.org
The ionic strength of the solution also has a pronounced effect on Aβ aggregation. Increasing the ionic strength can accelerate the aggregation process by screening the electrostatic repulsion between peptide monomers. ntu.edu.tw This effect has been observed for various amyloid proteins. nih.gov For Aβ(1-40), an increase in ionic strength leads to a faster conversion to a β-sheet structure. ntu.edu.tw Computational studies on Aβ(1-42) have shown that higher ionic strength destabilizes intramolecular hydrogen bonds, leading to conformational changes that can influence aggregation. plos.org Experimental studies have found that at acidic pH, increasing the ionic strength results in the formation of dense fibrillar aggregates of Aβ. plos.org
The table below summarizes the observed effects of pH and ionic strength on the aggregation of longer Aβ fragments, which may provide an indication of the potential behavior of the Beta-Amyloid (29-38) fragment.
| Environmental Factor | Condition | Observed Effect on Aβ Aggregation (for longer fragments) | Reference |
|---|---|---|---|
| pH | Acidic (near pI) | Promotes fibril formation and aggregation. | researchgate.netnih.gov |
| Neutral | Slower aggregation compared to acidic pH. | researchgate.net | |
| Ionic Strength | High | Accelerates aggregation by screening electrostatic repulsion. | ntu.edu.tw |
| Low | Slower aggregation due to greater electrostatic repulsion. | plos.org |
Effect of Crowding Agents on Peptide Behavior
The cellular environment is highly crowded with macromolecules, a condition that can significantly impact protein folding and aggregation. Macromolecular crowding agents, such as polysaccharides (e.g., dextran (B179266) and Ficoll) and polyethylene (B3416737) glycols (PEGs), are often used in vitro to mimic these conditions. mdpi.comresearchgate.net These agents are thought to influence aggregation primarily through the excluded volume effect, which favors more compact and associated states of proteins, and by increasing the viscosity of the solution, which can slow down aggregation kinetics. nih.gov
Studies on full-length Aβ have shown that macromolecular crowding can promote amyloid fibril formation. mdpi.commdpi.com The presence of crowding agents can accelerate both the nucleation and growth phases of Aβ aggregation. mdpi.com However, the effect of crowding agents can be complex and concentration-dependent. For Aβ fibrillization without agitation, low concentrations of dextran and Ficoll were found to promote nucleation, while higher concentrations inhibited it. nih.gov The elongation rate was also differentially affected, with some concentrations increasing the rate and others having no effect or decreasing it. nih.gov
The morphology of the resulting fibrils can also be altered by the presence of crowding agents. For instance, in the presence of dextran, Aβ formed long, unbundled fibrils as well as shorter fibrillar species. nih.gov The type of crowding agent also matters; Ficoll, at the same concentration as dextran, did not have a significant effect on the morphology of Aβ fibrils. nih.gov This suggests that the specific properties of the crowding agent, beyond its ability to create an excluded volume, can influence Aβ aggregation. nih.gov
The following table summarizes the influence of different crowding agents on the aggregation of longer Aβ peptides.
| Crowding Agent | Concentration | Effect on Aβ Aggregation (for longer fragments) | Reference |
|---|---|---|---|
| Dextran | 0.18% | Promoted nucleation (without shaking). | nih.gov |
| 0.75-3% | Unchanged nucleation; increased elongation rate (without shaking). | nih.gov | |
| 6-12% | Inhibited nucleation; unchanged elongation rate (without shaking). | nih.gov | |
| Ficoll | 0.18-0.37% | Promoted nucleation (without shaking). | nih.gov |
| 0.75-3% | Unchanged nucleation. | nih.gov | |
| 6-12% | Inhibited nucleation; decreased elongation rate (without shaking). | nih.gov |
Future Directions and Emerging Research Themes for Beta Amyloid 29 38
Exploring the Functional Significance of Beta-Amyloid (29-38) in a Broader Biological Context
Historically, amyloid-beta peptides were primarily associated with the pathology of Alzheimer's disease. mdpi.com However, a growing body of evidence suggests that Aβ peptides, in their monomeric and soluble forms, serve various physiological functions. en-journal.orgmdpi.com These roles include regulating synaptic plasticity, promoting recovery from brain injury, and acting as an antimicrobial agent. en-journal.orgfrontiersin.org The normal function of Aβ is not yet fully understood, but potential activities include activating kinase enzymes and protecting against oxidative stress. wikipedia.org
Future research must specifically delineate the functional significance of the Aβ(29-38) fragment. It is crucial to move beyond viewing it as a simple degradation product and to investigate its potential unique roles in cellular processes. The hydrophobic C-terminal domain of Aβ is known to be critical for its interaction with intracellular proteins. explorationpub.com Therefore, studies will likely focus on how the specific sequence of Aβ(29-38) interacts with cell membranes, receptors, and other proteins to modulate signaling pathways and neuronal homeostasis under non-pathological conditions. nih.gov Understanding whether Aβ(29-38) contributes to the beneficial effects attributed to the larger Aβ peptides or possesses entirely distinct functions is a key objective.
Table 1: Investigated Physiological Roles of Amyloid-Beta Peptides
| Physiological Role | Brief Description | Supporting Evidence |
| Synaptic Plasticity | Aβ peptides, at normal physiological concentrations, may play a role in strengthening synapses and increasing signal transmission. mdpi.comen-journal.org | In vivo studies have shown that picomolar concentrations of Aβ can regulate synaptic plasticity and long-term potentiation. mdpi.com |
| Neuroprotection | Monomeric forms of Aβ have been observed to protect neurons against excitotoxic death. en-journal.org | Aβ monomers can activate survival pathways for neurons, such as the phosphatidylinositol-3-kinase/AKT pathway. en-journal.org |
| Antimicrobial Activity | Aβ may function as an antimicrobial peptide, protecting the body from infections by binding to and aggregating pathogens. mdpi.comfrontiersin.org | Studies have shown that Aβ can reduce the proliferation of several bacterial species in vitro. mdpi.com |
| Brain Injury Repair | Evidence suggests Aβ may promote recovery after brain injury and help seal leaks in the blood-brain barrier. en-journal.org | Aβ production often increases in response to a physiological challenge and diminishes upon recovery. frontiersin.org |
Development of Advanced Methodologies for Real-time Monitoring of Aggregation
A central feature of amyloid peptides is their propensity to aggregate into toxic oligomers and insoluble fibrils. acs.org Understanding the specific aggregation kinetics of Aβ(29-38) is vital. Future research will heavily rely on the development and application of advanced biophysical techniques to monitor this process in real-time.
Traditional methods like Thioflavin T (ThT) fluorescence assays, which detect the formation of β-sheet structures, and transmission electron microscopy (TEM) for visualizing fibril morphology, will continue to be important. nih.govmdpi.comresearchgate.net However, more sophisticated approaches are needed to capture the early and transient stages of oligomerization. Techniques such as surface plasmon resonance (SPR), fluorescence correlation spectroscopy (FCS), and dual polarisation interferometry offer high-resolution data on the initial aggregation steps and fibril elongation. wikipedia.orgunito.it
A particularly promising area is the use of quantum dot (QD) nanoprobes. plos.orgmdpi.com By labeling Aβ peptides with QDs, researchers can directly image and quantify aggregation processes in real-time and in three dimensions, even within living cells. mdpi.complos.org Applying these advanced, high-throughput methods to Aβ(29-38) will enable a detailed characterization of its unique aggregation pathway and facilitate the screening of potential inhibitory compounds. mdpi.comacs.org
Table 2: Methodologies for Monitoring Amyloid Aggregation
| Methodology | Principle | Application in Aβ(29-38) Research |
| Thioflavin T (ThT) Assay | A fluorescent dye that binds to β-sheet-rich structures, showing increased fluorescence upon fibril formation. nih.govmdpi.com | Quantifying the kinetics and extent of Aβ(29-38) fibrillization. |
| Transmission Electron Microscopy (TEM) | Provides high-resolution images to visualize the morphology of mature amyloid fibrils. unito.it | Characterizing the structure of Aβ(29-38) fibrils and aggregates. |
| Surface Plasmon Resonance (SPR) | Measures binding interactions at a sensor surface in real-time, allowing for kinetic analysis of aggregation. unito.itacs.org | Studying the initial binding and oligomerization steps of Aβ(29-38). |
| Quantum Dot (QD) Imaging | Uses semiconductor nanocrystals as fluorescent labels for real-time 3D imaging of aggregation. plos.orgmdpi.com | Visualizing the entire aggregation pathway of Aβ(29-38) from monomers to fibrils in vitro and in cells. |
| Fluorescence Correlation Spectroscopy (FCS) | Analyzes fluctuations in fluorescence to determine the size and concentration of labeled molecules as they aggregate. unito.it | Monitoring the formation of early-stage Aβ(29-38) oligomers in real-time. |
Integration of Multi-Omics Data for Comprehensive Understanding
To fully comprehend the biological impact of Aβ(29-38), an integrated, systems-level approach is necessary. The application of multi-omics—including proteomics, metabolomics, lipidomics, and transcriptomics—holds the key to building a comprehensive picture of the cellular and molecular responses to this specific peptide. frontiersin.orgfrontiersin.org
Multi-omics studies in Alzheimer's disease have already revealed widespread changes in protein expression, lipid synthesis, and metabolic pathways associated with the accumulation of Aβ plaques. frontiersin.orgmdpi.comnih.govresearchgate.net For example, proteomics can identify proteins that physically interact with Aβ or whose expression levels change in its presence, shedding light on affected pathways. nih.gov Metabolomics can uncover alterations in small molecule profiles, indicating which cellular metabolic processes are disrupted. mdpi.com
A crucial future direction is to apply these powerful technologies specifically to models where Aβ(29-38) is the primary amyloid species. This will help to isolate the unique downstream effects of this fragment from those of full-length Aβ. By integrating data from these different omics layers, researchers can construct detailed network models of Aβ(29-38) activity, identify novel biomarkers for its presence, and pinpoint specific pathways for therapeutic targeting. mdpi.comjst.go.jp
Table 3: Multi-Omics Approaches for Aβ(29-38) Research
| Omics Field | Focus of Study | Potential Insights for Aβ(29-38) |
| Proteomics | Large-scale study of proteins. frontiersin.org | Identifying protein interaction partners, post-translational modifications, and pathway alterations caused by Aβ(29-38). nih.gov |
| Metabolomics | Large-scale study of small molecules (metabolites). frontiersin.org | Revealing disruptions in cellular energy, lipid, and amino acid metabolism due to Aβ(29-38). mdpi.com |
| Lipidomics | Comprehensive analysis of lipids. | Investigating how Aβ(29-38) interacts with and alters cellular membranes and lipid signaling pathways. jst.go.jp |
| Transcriptomics | Study of the complete set of RNA transcripts. | Determining changes in gene expression in response to the presence of Aβ(29-38), identifying affected regulatory networks. researchgate.net |
Unraveling the Interplay between Beta-Amyloid (29-38) and Other Aggregating Peptides
In neurodegenerative diseases, the aggregation of one protein does not occur in a vacuum. mdpi.com There is significant evidence of cross-talk and synergistic interactions between different amyloidogenic proteins, such as Aβ, tau, and alpha-synuclein. mdpi.comucl.ac.ukmdpi.com Aβ aggregates have been shown to promote or "seed" the aggregation of tau, a key event in Alzheimer's pathology. ucl.ac.ukbmbreports.orgfrontiersin.org
A critical avenue of future research is to determine how Aβ(29-38) interacts with these other aggregating peptides. The flexible structure of amyloid monomers provides a template for promiscuous interactions. nih.gov Research has indicated that the C-terminal region of Aβ, which includes the (29-38) sequence, is a strong ligand for other amyloid proteins like the islet amyloid polypeptide (IAPP), which is associated with type 2 diabetes. explorationpub.combiorxiv.org This suggests a potential molecular link between different amyloid-related diseases. explorationpub.com
Future studies will need to investigate whether Aβ(29-38) can directly cross-seed the aggregation of tau or alpha-synuclein, and if its presence alters the toxicity of other amyloid oligomers. Elucidating this complex interplay is essential for understanding the full pathological contribution of Aβ fragments and may reveal novel therapeutic strategies aimed at disrupting these pathogenic cross-interactions. mdpi.com
Q & A
Basic Research Questions
Q. How can researchers quantify Beta-Amyloid (29-38) aggregation kinetics in vitro, and what methodological controls are essential?
- Methodological Answer: Use Thioflavin-T (ThT) fluorescence assays to monitor fibril formation, supplemented by atomic force microscopy (AFM) or transmission electron microscopy (TEM) for structural validation. Include controls such as:
- Buffer-only samples to rule out solvent interference.
- Reverse peptide sequences to assess specificity of aggregation.
- Temperature/pH stability tests to ensure reproducibility .
- Data Interpretation: Normalize fluorescence readings to baseline and report lag time, growth rate, and plateau phases. Discrepancies between ThT and microscopy data may indicate non-fibrillar oligomers, requiring further characterization .
Q. What protocols are recommended for assessing Beta-Amyloid (29-38) toxicity in neuronal cell cultures?
- Experimental Design:
- Use primary cortical neurons or SH-SY5Y cell lines exposed to synthetic Beta-Amyloid (29-38) at concentrations ≤10 μM to avoid non-physiological effects.
- Measure cell viability via MTT assays and caspase-3 activity for apoptosis. Include scrambled peptide controls and co-treatment with antioxidants (e.g., NAC) to isolate oxidative stress mechanisms .
- Limitations: Batch-to-batch variability in peptide synthesis (e.g., endotoxin levels) must be quantified using Limulus amebocyte lysate (LAL) assays .
Advanced Research Questions
Q. How should longitudinal studies investigating Beta-Amyloid (29-38) and cognitive decline control for confounding variables like APOEε4 status?
- Study Design: Stratify cohorts by APOE genotype and adjust for covariates (e.g., age, vascular health) using multivariate regression. Utilize Pittsburgh Compound B (PiB)-PET imaging to correlate Beta-Amyloid burden with neuropsychological composite scores (e.g., delayed recall, executive function) .
- Data Contradictions: Inconsistent cross-sectional findings may arise from differences in amyloid clearance rates; incorporate cerebrospinal fluid (CSF) Aβ42/40 ratios to improve temporal resolution .
Q. What statistical frameworks resolve contradictions between in vitro and in vivo Beta-Amyloid (29-38) toxicity data?
- Analysis Strategy: Apply meta-analytical models to harmonize data from SILK (stable isotope labeling kinetic) techniques (in vivo turnover rates) and cell-based assays. Discrepancies may reflect blood-brain barrier (BBB) efflux inefficiencies, modeled via pharmacokinetic compartmental analyses .
- Validation: Use transgenic animal models (e.g., APP/PS1 mice) to test if in vitro EC50 values predict behavioral outcomes .
Q. How can researchers differentiate Beta-Amyloid (29-38)-specific effects from those of full-length Aβ42 in synaptic plasticity studies?
- Methodology: Employ hippocampal slice electrophysiology with selective peptide inhibitors:
- Use γ-secretase inhibitors (e.g., DAPT) to block endogenous Aβ42 production.
- Apply Beta-Amyloid (29-38) exogenously and measure long-term potentiation (LTP) deficits.
Methodological and Ethical Considerations
Q. What ethical guidelines apply to human studies involving Beta-Amyloid (29-38) biomarker disclosure?
- Ethical Protocol: For studies involving APOE genotyping or amyloid-PET results, adopt IRB-approved protocols for incidental findings. Use validated communication frameworks (e.g., NIH-funded REVEAL-SCAN) to mitigate psychological distress .
Q. How should large-scale Beta-Amyloid (29-38) datasets be curated for public repositories?
- Data Standards: Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw fluorescence kinetics, peptide purity certificates, and metadata (e.g., buffer composition, temperature). Use platforms like Synapse or ADNI for neuroimaging data .
Tables for Key Methodological Comparisons
Table 1: Advantages and Limitations of Beta-Amyloid (29-38) Detection Methods
| Method | Sensitivity | Spatial Resolution | Key Limitations |
|---|---|---|---|
| ThT Assay | 10 nM | N/A | Insensitive to oligomers |
| AFM | 1 nM | 1 nm | Artifacts from sample drying |
| SILK | 5 pM | N/A | Requires isotopic labeling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
